molecular formula C21H21NO6 B2432473 methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 844648-92-6

methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B2432473
CAS No.: 844648-92-6
M. Wt: 383.4
InChI Key: LWKPIMOOAORDIV-UHFFFAOYSA-N
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Description

methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that combines an indole derivative with a benzoate ester

Scientific Research Applications

methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:

Safety and Hazards

The safety data sheet for “ETHYL 3,4-DIMETHOXYBENZOATE” suggests avoiding dust formation and breathing mist, gas or vapours. It also advises against contacting with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves the esterification of 3,4-dimethoxybenzoic acid with an appropriate indole derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .

Mechanism of Action

The mechanism of action of methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its combination of an indole derivative with a benzoate ester, providing a distinct set of chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

methyl 5-(3,4-dimethoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-12-19(21(24)27-5)15-11-14(7-8-16(15)22(12)2)28-20(23)13-6-9-17(25-3)18(10-13)26-4/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKPIMOOAORDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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